molecular formula C27H37N3O2 B12773496 3M2M8Awu8T CAS No. 142685-19-6

3M2M8Awu8T

Cat. No.: B12773496
CAS No.: 142685-19-6
M. Wt: 435.6 g/mol
InChI Key: JUAVWMUCGPXXJV-DEOSSOPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-RWAY involves several steps, including the formation of key intermediates and the final coupling reactions. The general methods of preparation for organometallic compounds, such as metal-carbon bond formation reactions, metal displacement, metathesis, and hydrometallation, can be applied . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of (-)-RWAY may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(-)-RWAY undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (-)-RWAY is used as a chiral building block for the synthesis of complex molecules. Its stereochemical properties make it valuable for studying enantioselective reactions and developing new synthetic methodologies.

Biology

In biological research, (-)-RWAY is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to study molecular recognition and binding events.

Medicine

In medicine, (-)-RWAY is explored for its pharmacological properties. It may act on specific molecular targets, such as receptors or enzymes, to modulate biological pathways and exert therapeutic effects.

Industry

In the industrial sector, (-)-RWAY is utilized in the development of new materials and chemical processes. Its unique chemical properties enable the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (-)-RWAY involves its interaction with molecular targets, such as receptors or enzymes. The compound binds to these targets, inducing conformational changes and modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (-)-RWAY include other chiral molecules with similar stereochemical properties. Examples include:

  • (-)-Epicatechin
  • (-)-Menthol
  • (-)-Nicotine

Uniqueness

What sets (-)-RWAY apart from these similar compounds is its specific molecular structure and unique stereochemistry. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

142685-19-6

Molecular Formula

C27H37N3O2

Molecular Weight

435.6 g/mol

IUPAC Name

(2S)-1-(azepan-1-yl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylbutan-1-one

InChI

InChI=1S/C27H37N3O2/c1-32-26-14-8-7-13-25(26)29-21-19-28(20-22-29)18-15-24(23-11-5-4-6-12-23)27(31)30-16-9-2-3-10-17-30/h4-8,11-14,24H,2-3,9-10,15-22H2,1H3/t24-/m0/s1

InChI Key

JUAVWMUCGPXXJV-DEOSSOPVSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CC[C@@H](C3=CC=CC=C3)C(=O)N4CCCCCC4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(C3=CC=CC=C3)C(=O)N4CCCCCC4

Origin of Product

United States

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